![molecular formula C17H16Cl2N2O2S B440774 2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 352692-76-3](/img/structure/B440774.png)
2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiophene-based analogs have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of physiological effects .
Pharmacokinetics
It is known that thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the bioavailability of the compound.
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 2,4-dichlorobenzoyl chloride with 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be compared with other similar thiophene derivatives, such as:
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
2,3-diarylbenzo[b]thiophene derivatives: Evaluated for their antithrombolytic and biofilm inhibition properties.
This compound stands out due to its unique structure and the presence of the dichlorobenzamido group, which imparts distinct chemical and biological properties.
Biological Activity
2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a thiophene ring and dichlorobenzamide moiety, suggests a range of biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- IUPAC Name: this compound
- Molecular Formula: C17H16Cl2N2O2S
- Molecular Weight: 383.29 g/mol
- CAS Number: 352692-76-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may modulate key enzymes and receptors involved in cellular signaling pathways. Notably, its mechanism may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes related to inflammation and cancer progression.
- Receptor Modulation: The compound may interact with specific receptors involved in pain and inflammatory responses.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory processes.
Antimicrobial Properties
Preliminary antimicrobial assays suggest that this compound may possess antibacterial activity against various strains of bacteria. Its mechanism might involve disrupting bacterial cell wall synthesis or membrane integrity.
Case Studies and Research Findings
Comparison with Related Compounds
The biological activity of this compound can be compared to other thiophene derivatives:
Compound | Structure | Biological Activity |
---|---|---|
Compound A | Similar thiophene structure | Anticancer |
Compound B | Different substitution pattern | Anti-inflammatory |
Properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c18-9-6-7-10(12(19)8-9)16(23)21-17-14(15(20)22)11-4-2-1-3-5-13(11)24-17/h6-8H,1-5H2,(H2,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIMTEIQCZPICX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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